molecular formula C8H17NO2 B3032501 3-Amino-4-methylheptanoic acid CAS No. 204191-41-3

3-Amino-4-methylheptanoic acid

Cat. No. B3032501
M. Wt: 159.23 g/mol
InChI Key: PWXSSIOFPDHUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methylheptanoic acid is a compound that has been the subject of various synthetic studies due to its presence in biologically active molecules. While the provided papers do not directly discuss 3-amino-4-methylheptanoic acid, they do provide insights into the synthesis and properties of structurally related amino acids, which can be informative for understanding the synthesis and properties of 3-amino-4-methylheptanoic acid.

Synthesis Analysis

The synthesis of amino acids closely related to 3-amino-4-methylheptanoic acid has been achieved through different routes. For instance, the stereoselective synthesis of threo-3-hydroxy-4-amino acids from L-leucine and DL-3-(3-pyridyl)alanine has been reported, utilizing 2-pyrrolidinone intermediates . Another study describes the enzymatic resolution of threo-2-amino-3-methylhexanoic acid and its conversion to optically active forms of threo-4-methylheptan-3-ol . Additionally, the synthesis of protected derivatives of unusual amino acids, such as (2R,3R,4S)-4,7-diamino-2,3-dihydroxyheptanoic acid, has been achieved from commercially available L-ornithine derivatives . These methods highlight the importance of stereochemistry and protecting groups in the synthesis of complex amino acids.

Molecular Structure Analysis

The molecular structure of amino acids similar to 3-amino-4-methylheptanoic acid is characterized by the presence of multiple chiral centers, which are crucial for their biological activity. The stereoselective synthesis methods mentioned in the papers aim to control the configuration of these chiral centers to produce the desired isomers . The precise control of stereochemistry is essential for the synthesis of amino acids that can mimic the structure of natural products or serve as building blocks for biologically active compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related amino acids often include protection and deprotection steps, stereoselective reductions, and dihydroxylation reactions . For example, the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid involves nucleophilic substitution and stereoselective reduction, followed by oxidation and deprotection steps . These reactions are carefully designed to maintain the integrity of the chiral centers and to introduce functional groups in a controlled manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids like 3-amino-4-methylheptanoic acid are influenced by their molecular structure. The presence of amino and hydroxyl groups can affect their solubility, acidity, and reactivity. The studies provide insights into the properties of the synthesized amino acids, such as optical purity determined by HPLC and the distribution of isotopic labels investigated by mass spectrometry and NMR spectroscopy . These properties are important for the application of these amino acids in the synthesis of peptides and other bioactive molecules.

Scientific Research Applications

Synthesis in Natural Compounds

3-Amino-4-methylheptanoic acid plays a role in the synthesis of natural compounds. For instance, its diastereomers have been synthesized as part of structural studies of perthamides C and D, complex natural products derived from marine sources (Sepe et al., 2010). Additionally, its analogs have been synthesized for studies related to statine, a significant molecule in biological research (Toniolo et al., 2009).

Role in Peptide Synthesis

This compound is also involved in peptide synthesis. Research has been conducted on synthesizing derivatives of 3-Amino-4-methylheptanoic acid for use in peptides, highlighting its importance in constructing complex peptide structures (Andrés et al., 2003).

Development of Synthetic Methods

There has been a focus on developing efficient synthetic methods for 3-Amino-4-methylheptanoic acid and its derivatives. These developments are crucial for producing this compound in quantities sufficient for research and potential applications (Zhang et al., 2015).

Investigation of Conformational Preferences

Studies have explored the conformational preferences of 3-Amino-4-methylheptanoic acid derivatives, providing insights into their behavior in biological systems. This is important for understanding how these compounds can be used in various biochemical contexts (Rich et al., 2009).

Safety And Hazards

Safety data sheets suggest that exposure to 3-Amino-4-methylheptanoic acid should be avoided. If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Future Directions

While specific future directions for 3-Amino-4-methylheptanoic acid are not mentioned in the sources I found, research into amino acids and their derivatives continues to be a vibrant field. They have potential applications in various areas, including medicine, agriculture, and materials science .

properties

IUPAC Name

3-amino-4-methylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-4-6(2)7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXSSIOFPDHUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392224
Record name 3-amino-4-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methylheptanoic acid

CAS RN

204191-41-3
Record name 3-Amino-4-methylheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204191-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-4-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-methylheptanoic acid
Reactant of Route 2
3-Amino-4-methylheptanoic acid
Reactant of Route 3
3-Amino-4-methylheptanoic acid
Reactant of Route 4
3-Amino-4-methylheptanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Amino-4-methylheptanoic acid
Reactant of Route 6
3-Amino-4-methylheptanoic acid

Citations

For This Compound
1
Citations
L Lázár, T Martinek, G Bernáth… - Synthetic communications, 1998 - Taylor & Francis
By the condensation of branched-chain aliphatic or alicyclic aldehydes with malonic acid in the presence of ammonium acetate, β-alkyl-substituted β-amino acids were prepared. …
Number of citations: 38 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.